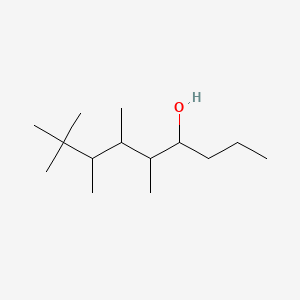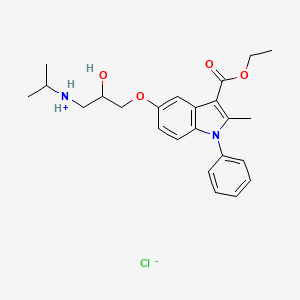![molecular formula C32H14Cu2N4O16S4.4Na<br>C32H14Cu2N4Na4O16S4 B13771818 Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium CAS No. 72939-55-0](/img/structure/B13771818.png)
Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is a complex chemical compound with a unique structure. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes multiple hydroxyl and sulfonate groups, which contribute to its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves several steps The process typically starts with the preparation of the biphenyl and naphthalene derivatives, which are then subjected to azo coupling reactions The reaction conditions often include acidic or basic environments to facilitate the coupling process
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure consistency and purity. The process involves continuous monitoring of reaction conditions such as temperature, pH, and concentration of reactants. The final product is usually purified through filtration and crystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of azo groups.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions can produce amine derivatives from the azo groups.
Aplicaciones Científicas De Investigación
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of complex metal ions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves its interaction with various molecular targets. The copper ions in the compound can coordinate with different ligands, affecting their activity. The azo groups can undergo redox reactions, influencing the compound’s overall reactivity. The sulfonate groups enhance its solubility, allowing it to interact with a wide range of biological and chemical systems.
Comparación Con Compuestos Similares
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is unique due to its specific structure and properties. Similar compounds include:
- **Cuprate(3-), mu-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium
- **Cuprate(4-), [mu-[7,7’-[[6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2-naphthalenesulfonato]]]di-, tetrasodium
These compounds share similar structural features but differ in their specific functional groups and coordination environments, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
72939-55-0 |
|---|---|
Fórmula molecular |
C32H14Cu2N4O16S4.4Na C32H14Cu2N4Na4O16S4 |
Peso molecular |
1057.8 g/mol |
Nombre IUPAC |
dicopper;tetrasodium;8-oxido-7-[[2-oxido-4-[3-oxido-4-[(1-oxido-3,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,6-disulfonate |
InChI |
InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-21-11-15(7-9-19(21)33-35-29-25(55(47,48)49)13-17-3-1-5-23(53(41,42)43)27(17)31(29)39)16-8-10-20(22(38)12-16)34-36-30-26(56(50,51)52)14-18-4-2-6-24(54(44,45)46)28(18)32(30)40;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8 |
Clave InChI |
MRPFCWNHYPTLSW-UHFFFAOYSA-F |
SMILES canónico |
C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)[O-])[O-])N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=C6C=CC=C(C6=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


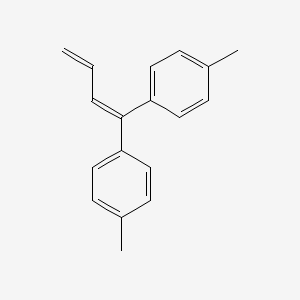

![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
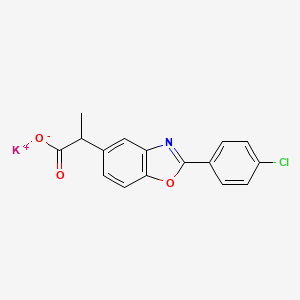
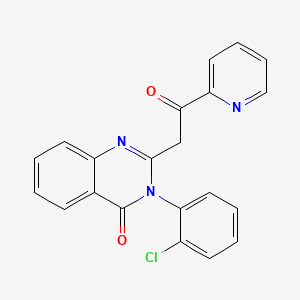




![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
